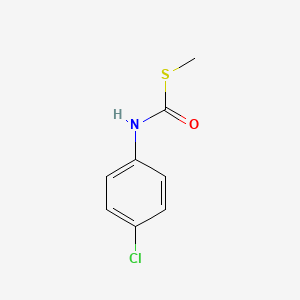![molecular formula C9H9NO2Se B14587806 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene CAS No. 61109-42-0](/img/structure/B14587806.png)
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene is an organic compound that belongs to the class of nitrobenzenes. This compound features a nitro group (-NO2) and a selanyl group (-Se-) attached to a benzene ring. The presence of the selanyl group makes it unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrobenzaldehyde and prop-2-en-1-yl selenide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as butylamine.
Analyse Chemischer Reaktionen
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The selanyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents such as hydrogen peroxide for oxidation. Major products formed from these reactions include amines, sulfoxides, and sulfones .
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds, which are important in various biological processes.
Medicine: Research into selenium-containing compounds has shown potential in developing new pharmaceuticals, particularly in cancer treatment due to selenium’s antioxidant properties.
Wirkmechanismus
The mechanism by which 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins due to the presence of the nitro and selanyl groups.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates, while the selanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene can be compared with other similar compounds such as:
1-Nitro-2-(prop-1-en-1-yl)benzene: This compound lacks the selanyl group, making it less versatile in redox reactions.
1-Nitro-2-(prop-2-en-1-yl)sulfanylbenzene: Similar to the selanyl compound but with a sulfur atom instead of selenium, affecting its reactivity and biological activity.
1-Nitro-2-(prop-2-en-1-yl)tellanylbenzene: Contains a tellurium atom, which is heavier and more reactive than selenium, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
61109-42-0 |
|---|---|
Molekularformel |
C9H9NO2Se |
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
1-nitro-2-prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9NO2Se/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 |
InChI-Schlüssel |
WZVBLEUYMAJUEK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[Se]C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


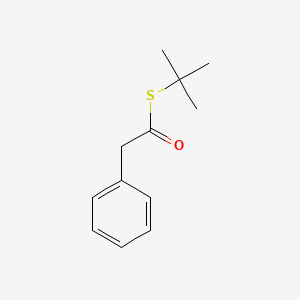

![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
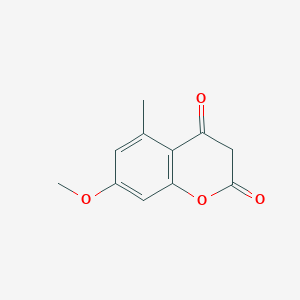
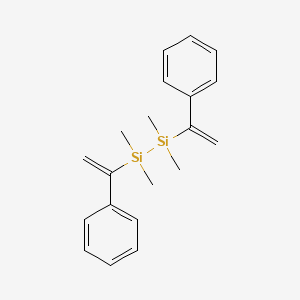
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
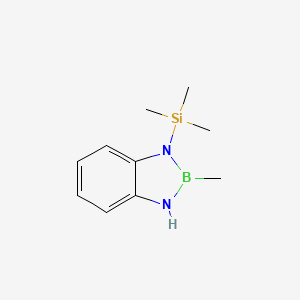

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
